

Technical Whitepaper: (2E)-3-(2-Furyl)-2-phenylacrylic Acid

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	(2E)-3-(2-Furyl)-2-phenylacrylic acid
CAS No.:	42307-39-1
Cat. No.:	B3021590

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A Privileged Scaffold for Bioactive Heterocycle Synthesis and Pharmacophore Exploration Part 1: Executive Summary

(2E)-3-(2-Furyl)-2-phenylacrylic acid (CAS 42307-39-1), often referred to as

-phenyl-

-(2-furyl)acrylic acid, represents a significant structural motif in medicinal chemistry. As a bioisostere of

-phenylcinnamic acid, this compound integrates the lipophilic, planar characteristics of the phenyl ring with the electron-rich, hydrogen-bond-accepting nature of the furan moiety. This unique electronic profile makes it a versatile "privileged scaffold" for developing anti-inflammatory agents, tyrosinase inhibitors, and antimicrobial compounds. Furthermore, it serves as a critical intermediate in the synthesis of 3-arylidene-2(3H)-furanones and other bioactive heterocycles.

Part 2: Chemical Profile & Physicochemical Properties[1][2]

Nomenclature & Identification

- IUPAC Name: (2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid
- Common Names:
 - Phenyl-
 - furylacrylic acid; 2-Phenyl-3-(2-furyl)acrylic acid
- CAS Registry Number: 42307-39-1[1][2][3][4]
- Molecular Formula:
- Molecular Weight: 214.22 g/mol [5]

Physicochemical Constants (Calculated/Predicted)

Property	Value	Note
Appearance	White to pale yellow crystalline solid	Typical of phenylacrylic acids

| Melting Point | 145–155 °C (Predicted) | Analogs (e.g.,

-phenylcinnamic acid) melt ~170°C; furan substitution typically lowers

. | Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in Water | Carboxylic acid group allows solubility in alkaline aqueous solutions. | pKa | ~4.0–4.5 | Comparable to cinnamic acid derivatives. | LogP | ~2.8 | Moderate lipophilicity, suitable for membrane permeability. |

Part 3: Synthetic Pathways & Methodology[8]

The most robust and scalable method for synthesizing **(2E)-3-(2-Furyl)-2-phenylacrylic acid** is the Perkin Condensation. This reaction utilizes the condensation of an aromatic aldehyde

(furfural) with an acid anhydride (acetic anhydride) in the presence of a weak base (triethylamine or alkali carboxylate).

3.1. Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the mechanistic flow from the generation of the enolate to the final elimination step yielding the (E)-isomer.



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Figure 1. Mechanistic pathway of the Perkin condensation for the synthesis of **(2E)-3-(2-Furyl)-2-phenylacrylic acid**.

3.2. Detailed Experimental Protocol

Reagents:

- Furfural (Furan-2-carboxaldehyde): 1.0 equiv (freshly distilled to remove oxidation products)
- Phenylacetic Acid: 1.0 equiv
- Acetic Anhydride (): 2.5 equiv (acts as solvent and dehydrating agent)
- Triethylamine (): 1.0 equiv (Base catalyst)

Procedure:

- Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Phenylacetic acid (13.6 g, 100 mmol) and Furfural (9.6 g, 100 mmol).

- Addition: Add Triethylamine (10.1 g, 100 mmol) followed by Acetic Anhydride (25.5 g, 250 mmol).
- Reaction: Heat the mixture to gentle reflux (C oil bath) for 5–6 hours. The solution will turn dark yellow/brown.
- Hydrolysis: Allow the mixture to cool to C. Pour the reaction mixture into water (300 mL) and heat to boiling for 15 minutes to hydrolyze the mixed anhydride intermediate.
- Precipitation: Cool the aqueous mixture to room temperature. If the product oils out, induce crystallization by scratching the glass or adding a seed crystal. Alternatively, extract with Ethyl Acetate, wash with brine, dry over , and evaporate.
- Purification: Recrystallize the crude solid from Ethanol/Water (3:1) or dilute Acetic Acid.
- Yield: Typical yields range from 55% to 70%.

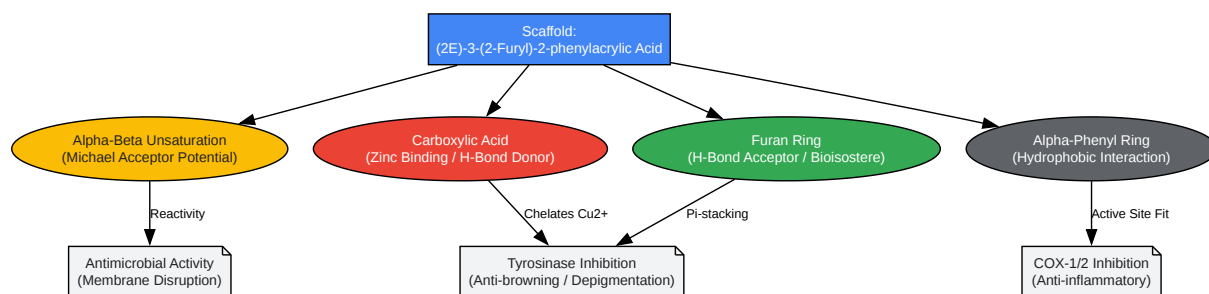
Critical Control Points:

- Isomer Control: The (E)-isomer is the thermodynamic product. Prolonged reflux ensures conversion of any kinetic (Z)-isomer to the more stable (E)-form, where the bulky phenyl and furyl groups minimize steric clash by adopting a trans-like orientation across the double bond.
- Dry Reagents: Moisture in the reagents will hydrolyze acetic anhydride prematurely, reducing yield.

Part 4: Pharmacological Potential & Biological Activity

The **(2E)-3-(2-Furyl)-2-phenylacrylic acid** scaffold is not merely a synthetic intermediate; it possesses intrinsic biological activity due to its structural similarity to cinnamic acid and stilbenes.

4.1. Structure-Activity Relationship (SAR) Map



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Figure 2.[6] Structure-Activity Relationship (SAR) mapping of the core scaffold.

4.2. Key Biological Targets

- Tyrosinase Inhibition: Phenylacrylic acids are known competitive inhibitors of tyrosinase. The carboxylic acid moiety coordinates with the binuclear copper active site, while the phenyl and furyl rings engage in

stacking with aromatic residues in the enzyme pocket. This makes the compound a candidate for skin-whitening agents or food preservatives.

- Anti-inflammatory Activity: Derivatives of

-phenylcinnamic acid have shown ability to inhibit Cyclooxygenase (COX) enzymes. The planar geometry allows the molecule to fit into the hydrophobic channel of COX, potentially reducing prostaglandin synthesis.

- Antimicrobial Properties: The

-unsaturated system acts as a weak Michael acceptor, which can interact with nucleophilic residues (e.g., cysteine thiols) in microbial enzymes, disrupting essential metabolic pathways.

Part 5: Analytical Characterization

To validate the synthesis of CAS 42307-39-1, the following spectral data are expected:

1. Proton NMR (

-NMR, 400 MHz, DMSO-

):

- 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).
- 7.85 ppm (s, 1H): Vinylic proton (-C=CH-). The singlet nature (or weak allylic coupling) confirms the trisubstituted alkene.
- 7.6–7.7 ppm (m, 1H): Furan H-5.
- 7.3–7.5 ppm (m, 5H): Phenyl protons.
- 6.6–6.8 ppm (m, 2H): Furan H-3 and H-4.

2. HPLC Conditions for Purity Assessment:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 m).
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
- Gradient: 10% B to 90% B over 20 minutes.
- Detection: UV at 280 nm (absorption maximum of the conjugated system).

Part 6: Safety & Handling (MSDS Highlights)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Handling: Use standard PPE (gloves, goggles). Work in a fume hood, especially when handling furfural (toxic/irritant) and acetic anhydride (lachrymator).
- Storage: Store in a cool, dry place. Light sensitive (cis/trans isomerization may occur upon prolonged UV exposure).

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- To cite this document: BenchChem. [Technical Whitepaper: (2E)-3-(2-Furyl)-2-phenylacrylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3021590/docs#technical-whitepaper-2e-3-2-furyl-2-phenylacrylic-acid\]](https://www.benchchem.com/product/b3021590/docs#technical-whitepaper-2e-3-2-furyl-2-phenylacrylic-acid)

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